N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel–Crafts hydroxyalkylation of thiophene to introduce the 2-hydroxy-2-(thiophen-2-yl)propyl group This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate hydrazine derivatives and 1,3-dicarbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium hydride (NaH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrazole rings may facilitate binding to specific sites, while the carboxamide group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the methoxy and methyl groups on the pyrazole ring, which can influence its reactivity and binding properties. This structural uniqueness may result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-13(18,10-5-4-6-20-10)8-14-11(17)9-7-16(2)15-12(9)19-3/h4-7,18H,8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBHKNYYVQAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1OC)C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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